BenchChemオンラインストアへようこそ!

(3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride

Nicotinic acetylcholine receptor nAChR antagonist Neuropharmacology

The 3-chloro-4,5-dimethoxy substitution delivers subnanomolar α3β4 nAChR antagonism (IC₅₀ 1.8 nM) with 6.7–8.3× selectivity, validated in four murine nicotine antagonism models (ED₅₀ 1.2–15.0 mg/kg). Combined SERT-preferring transporter inhibition (SERT IC₅₀ 100 nM) and MPO inhibition (54 nM, 37× selective over TPO) establish this compound as a unique multi-target reference scaffold. Substituting structurally similar analogs introduces unacceptable experimental variability. Choose the verified substitution pattern for reproducible target engagement.

Molecular Formula C9H13Cl2NO2
Molecular Weight 238.11
CAS No. 2171916-63-3
Cat. No. B2409598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride
CAS2171916-63-3
Molecular FormulaC9H13Cl2NO2
Molecular Weight238.11
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1)CN)Cl)OC.Cl
InChIInChI=1S/C9H12ClNO2.ClH/c1-12-8-4-6(5-11)3-7(10)9(8)13-2;/h3-4H,5,11H2,1-2H3;1H
InChIKeyXZBFCUBKRBQPHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-Chloro-4,5-dimethoxyphenyl)methanamine Hydrochloride (CAS 2171916-63-3): Procurement-Relevant Chemical Identity and Physicochemical Baseline


(3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride (CAS 2171916-63-3) is a substituted benzylamine derivative featuring a 3-chloro and 4,5-dimethoxy substitution pattern on the phenyl ring, supplied as the hydrochloride salt . The compound has a molecular formula of C₉H₁₃Cl₂NO₂ and a molecular weight of 238.11 g/mol . The presence of both electron-withdrawing (chloro) and electron-donating (methoxy) substituents on the aromatic ring confers distinct electronic and steric properties that differentiate it from simpler benzylamine scaffolds [1].

Why Generic (3-Chloro-4,5-dimethoxyphenyl)methanamine Hydrochloride (CAS 2171916-63-3) Cannot Be Interchanged with In-Class Analogs: Procurement Risk Assessment


Generic substitution within the class of substituted benzylamines and phenethylamines fails due to the extreme sensitivity of biological target engagement to the precise halogenation and methoxylation pattern. The 3-chloro-4,5-dimethoxy substitution confers a unique combination of monoamine transporter inhibition and nicotinic acetylcholine receptor (nAChR) antagonism that is not shared by analogs lacking the specific halogen placement or methoxy arrangement [1]. Even minor structural modifications—such as repositioning the chloro group, altering the amine side chain, or removing a single methoxy group—produce substantial shifts in potency, selectivity, and off-target liability [2]. For procurement purposes, substituting with a structurally similar but biologically divergent analog introduces unacceptable experimental variability and potential data irreproducibility.

Quantitative Differentiation Evidence: (3-Chloro-4,5-dimethoxyphenyl)methanamine Hydrochloride (CAS 2171916-63-3) Versus Closest Comparators


Subnanomolar α3β4 nAChR Antagonism Versus In-Class Benchmark: Quantitative Superiority

The target compound exhibits potent antagonism at the human α3β4 nicotinic acetylcholine receptor (nAChR) with an IC₅₀ of 1.8 nM [1]. This represents a 6.7-fold higher potency than antagonism at the α4β2 nAChR subtype (IC₅₀ = 12.0 nM) and an 8.3-fold higher potency than at α4β4 (IC₅₀ = 15.0 nM), establishing a defined subtype selectivity profile [1]. Compared to the class-level benchmark for nAChR antagonism in this chemical series, which typically exhibits IC₅₀ values in the 50–200 nM range, this compound demonstrates a 28- to 111-fold potency enhancement [1].

Nicotinic acetylcholine receptor nAChR antagonist Neuropharmacology Addiction research

Balanced Monoamine Transporter Inhibition Profile: DAT/NET/SERT Potency Comparison for CNS Research Applications

The compound inhibits human dopamine transporter (DAT) reuptake with an IC₅₀ of 658 nM, human norepinephrine transporter (NET) with an IC₅₀ of 443 nM, and human serotonin transporter (SERT) with an IC₅₀ of 100 nM [1]. The SERT:DAT potency ratio is approximately 6.6:1 (SERT-preferring), while the NET:DAT ratio is approximately 1.5:1. In contrast, the structurally related analog 2-(3-chloro-4,5-dimethoxyphenyl)propan-2-amine (CAS 1314665-72-9), which bears an α,α-dimethyl substitution on the amine side chain, demonstrates a markedly different transporter interaction profile with altered potency and selectivity [2].

Monoamine transporter Dopamine transporter (DAT) Norepinephrine transporter (NET) Serotonin transporter (SERT) CNS pharmacology

Myeloperoxidase (MPO) Inhibition: 54 nM IC₅₀ with Subtype Selectivity Over Thyroid Peroxidase

This compound inhibits human myeloperoxidase (MPO) chlorination activity with an IC₅₀ of 54 nM [1]. Critically, it exhibits 37-fold selectivity over thyroid peroxidase (TPO), with a TPO IC₅₀ of 2,000 nM [1]. This selectivity window is a key differentiator for MPO-targeted research applications. Additionally, the compound shows time-dependent inhibition of CYP3A4 with an IC₅₀ of 210 nM, which should be considered when designing in vivo or combination studies [1].

Myeloperoxidase MPO inhibitor Inflammation Cardiovascular disease Peroxidase selectivity

In Vivo Nicotine Antagonism: Behavioral Efficacy in Murine Smoking Cessation Models

Subcutaneous administration of the target compound to ICR mice produces dose-dependent antagonism of nicotine-induced behavioral effects across multiple assays: antinociception in the hotplate assay (ED₅₀ = 15.0 mg/kg), tail-flick antinociception (ED₅₀ = 1.2 mg/kg), hyperlocomotion (ED₅₀ = 4.9 mg/kg), and hypothermia (ED₅₀ = 9.2 mg/kg) [1]. The in vivo potency spans a 12.5-fold range across these behavioral endpoints, with the greatest efficacy observed against nicotine-induced tail-flick antinociception. This in vivo functional antagonism correlates with the subnanomolar α3β4 nAChR antagonism observed in vitro [1].

Nicotine addiction Smoking cessation Behavioral pharmacology In vivo efficacy nAChR antagonist

Optimal Research and Industrial Application Scenarios for (3-Chloro-4,5-dimethoxyphenyl)methanamine Hydrochloride (CAS 2171916-63-3) Based on Quantitative Evidence


Nicotinic Acetylcholine Receptor Subtype Pharmacology and Addiction Neurobiology

This compound is optimally deployed in research requiring subnanomolar antagonism of the α3β4 nAChR subtype. With an IC₅₀ of 1.8 nM and 6.7- to 8.3-fold selectivity over α4β2 and α4β4 subtypes, it enables precise dissection of nAChR subtype contributions to nicotine dependence, withdrawal, and reinforcement [1]. The documented in vivo efficacy in four murine behavioral models of nicotine antagonism (ED₅₀ range: 1.2–15.0 mg/kg) supports direct translation from in vitro receptor pharmacology to whole-animal studies [1].

Monoamine Transporter Profiling and CNS Drug Discovery Screening Panels

The compound's balanced yet SERT-preferring inhibition profile (DAT IC₅₀ = 658 nM, NET IC₅₀ = 443 nM, SERT IC₅₀ = 100 nM) makes it a valuable reference compound for establishing transporter selectivity benchmarks in CNS screening cascades [1]. Unlike purely DAT-selective or purely serotonergic compounds, this polypharmacology profile provides a distinct comparator for evaluating novel chemical entities targeting multiple monoamine systems simultaneously [1].

Myeloperoxidase-Targeted Inflammation Research with Reduced Thyroid Off-Target Liability

For research programs investigating MPO as a therapeutic target in cardiovascular disease, atherosclerosis, or chronic inflammatory conditions, this compound offers a 54 nM IC₅₀ against MPO chlorination activity with a 37-fold selectivity window over TPO (IC₅₀ = 2,000 nM) [1]. This selectivity profile mitigates the risk of confounding thyroid axis effects that would otherwise confound interpretation of MPO-mediated inflammatory phenotypes [1]. Researchers should account for the compound's time-dependent CYP3A4 inhibition (IC₅₀ = 210 nM) when designing in vivo pharmacokinetic or drug-drug interaction studies [1].

Chemical Biology Probe Development Leveraging the 3-Chloro-4,5-dimethoxyphenyl Scaffold

The 3-chloro-4,5-dimethoxy substitution pattern on the phenyl ring confers a defined combination of electronic and steric properties that can be exploited for structure-activity relationship (SAR) studies and probe development [1]. The compound's verified activity across nAChR, monoamine transporter, and MPO targets establishes it as a multi-target reference scaffold for evaluating the impact of subsequent chemical modifications on polypharmacology and target engagement [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.